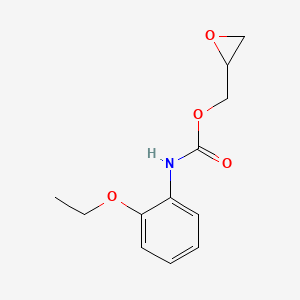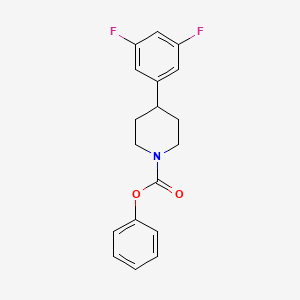
1-Piperidinecarboxylic acid, 4-(3,5-difluorophenyl)-, phenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperidinecarboxylic acid, 4-(3,5-difluorophenyl)-, phenyl ester is a chemical compound with the molecular formula C18H17NO2F2. This compound is known for its unique structural features, which include a piperidine ring, a carboxylic acid group, and a phenyl ester group. The presence of the 3,5-difluorophenyl group adds to its distinct chemical properties.
Preparation Methods
The synthesis of 1-Piperidinecarboxylic acid, 4-(3,5-difluorophenyl)-, phenyl ester typically involves the following steps:
Starting Materials: The synthesis begins with piperidine, 3,5-difluorobenzene, and phenol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and specific temperature and pressure settings.
Synthetic Route: The process involves the esterification of piperidinecarboxylic acid with phenol in the presence of a suitable catalyst. The 3,5-difluorophenyl group is introduced through a substitution reaction.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired purity.
Chemical Reactions Analysis
1-Piperidinecarboxylic acid, 4-(3,5-difluorophenyl)-, phenyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The phenyl ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions include various substituted piperidinecarboxylic acids, alcohols, and other derivatives.
Scientific Research Applications
1-Piperidinecarboxylic acid, 4-(3,5-difluorophenyl)-, phenyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-Piperidinecarboxylic acid, 4-(3,5-difluorophenyl)-, phenyl ester involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: These interactions can affect various biochemical pathways, potentially leading to therapeutic effects or other biological outcomes.
Comparison with Similar Compounds
1-Piperidinecarboxylic acid, 4-(3,5-difluorophenyl)-, phenyl ester can be compared with other similar compounds:
Similar Compounds: Examples include other piperidinecarboxylic acid derivatives and phenyl esters.
Properties
CAS No. |
651053-86-0 |
|---|---|
Molecular Formula |
C18H17F2NO2 |
Molecular Weight |
317.3 g/mol |
IUPAC Name |
phenyl 4-(3,5-difluorophenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C18H17F2NO2/c19-15-10-14(11-16(20)12-15)13-6-8-21(9-7-13)18(22)23-17-4-2-1-3-5-17/h1-5,10-13H,6-9H2 |
InChI Key |
KULLEIWPHHEUEV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=CC(=CC(=C2)F)F)C(=O)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-Dimethoxy-9,9'-spirobi[xanthene]](/img/structure/B15170728.png)

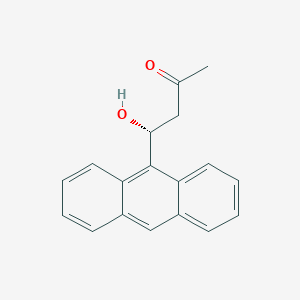
![7-[1-(2-Nitrophenyl)ethoxy]-2H-1-benzopyran-2-one](/img/structure/B15170751.png)
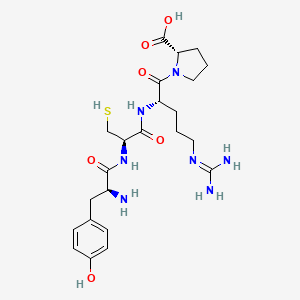
![1-{[3-Amino-5-(trifluoromethyl)phenyl]methyl}piperidin-4-ol](/img/structure/B15170756.png)
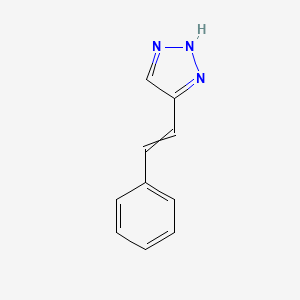
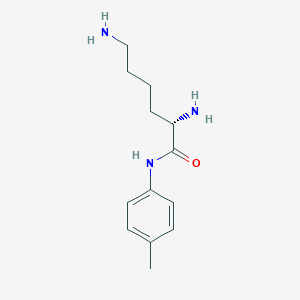
![4-[(E)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]quinoline](/img/structure/B15170783.png)
![1-Azabicyclo[2.2.2]octan-3-one, 2-[(3-methoxyphenyl)methylene]-, (2Z)-](/img/structure/B15170794.png)
![[4-Butyl-3-(trifluoromethyl)oct-3-en-1-yn-1-yl]benzene](/img/structure/B15170800.png)
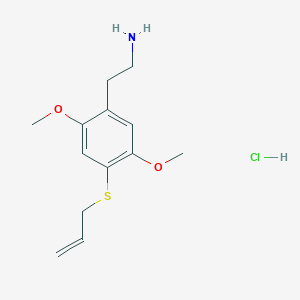
![5,5'-(Propane-2,2-diyl)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine)](/img/structure/B15170814.png)
